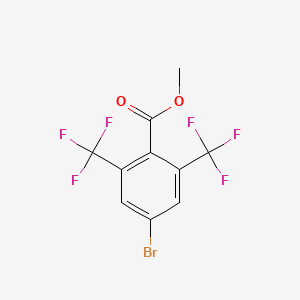
Methyl 2,6-bis(trifluoromethyl)-4-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H5BrF6O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 6 on the benzene ring are replaced by bromine and trifluoromethyl groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of 2,6-bis(trifluoromethyl)benzoic acid followed by esterification with methanol. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step is usually carried out under acidic conditions with a catalyst like sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Industrial methods may also employ alternative brominating agents and catalysts to optimize the reaction conditions and reduce costs .
化学反応の分析
Types of Reactions
Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.
Major Products Formed
Substitution: Formation of substituted derivatives such as 4-azido-2,6-bis(trifluoromethyl)benzoate.
Reduction: Formation of 4-bromo-2,6-bis(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 4-bromo-2,6-bis(trifluoromethyl)benzoic acid.
科学的研究の応用
Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various enzymes and receptors .
類似化合物との比較
Similar Compounds
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
- 4-(Trifluoromethyl)benzoic acid
- 2,4-Bis(trifluoromethyl)benzyl bromide
Uniqueness
Methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and efficient membrane penetration .
特性
分子式 |
C10H5BrF6O2 |
|---|---|
分子量 |
351.04 g/mol |
IUPAC名 |
methyl 4-bromo-2,6-bis(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H5BrF6O2/c1-19-8(18)7-5(9(12,13)14)2-4(11)3-6(7)10(15,16)17/h2-3H,1H3 |
InChIキー |
AHZCCPKKJKRKOO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


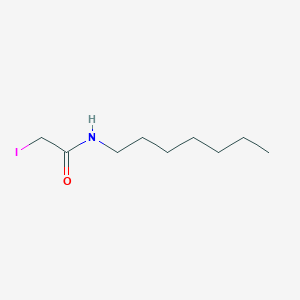
![Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)

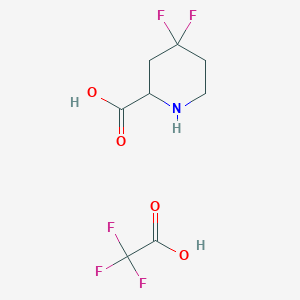
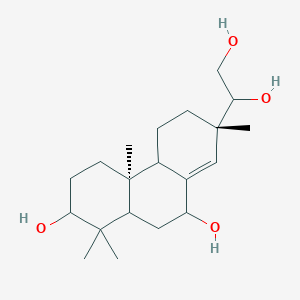
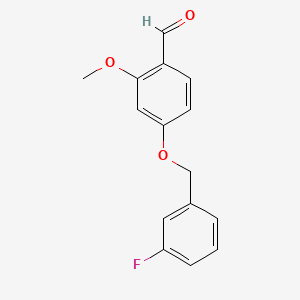
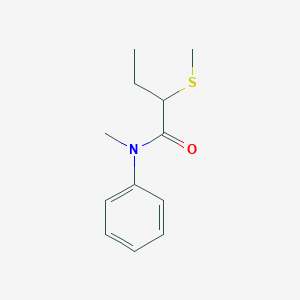


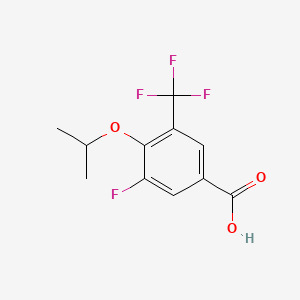
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
